
N-(4-acetamidophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, commonly known as AOT-007, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AOT-007 is a small molecule that has been shown to have promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of AOT-007 is not fully understood, but it is believed to act through multiple pathways. AOT-007 has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. AOT-007 also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. Additionally, AOT-007 has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
AOT-007 has been shown to have various biochemical and physiological effects. In cancer, AOT-007 has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, AOT-007 has been shown to reduce the production of pro-inflammatory cytokines and inhibit COX-2 activity. In neurological disorders, AOT-007 has been shown to improve cognitive function and reduce oxidative stress.
実験室実験の利点と制限
AOT-007 has several advantages for lab experiments, including its high purity and stability, and its ability to inhibit multiple pathways involved in disease progression. However, AOT-007 also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of AOT-007. One direction is to further investigate its potential therapeutic applications in various disease models, including cancer, inflammation, and neurological disorders. Another direction is to optimize the synthesis of AOT-007 to improve its solubility and reduce its toxicity. Additionally, further studies are needed to fully understand the mechanism of action of AOT-007 and its potential interactions with other drugs.
合成法
The synthesis of AOT-007 involves a multi-step process that begins with the reaction of 4-acetamidophenyl hydrazine with ethyl 2-bromoacetate to form the intermediate compound. This intermediate is then reacted with thiophene-2-carboxylic acid and triethylamine to produce the final product, AOT-007. The synthesis of AOT-007 has been optimized to produce high yields and purity, making it suitable for further studies.
科学的研究の応用
AOT-007 has been shown to have potential therapeutic applications in various disease models. In cancer, AOT-007 has been shown to inhibit the growth of tumor cells in vitro and in vivo, and also enhance the efficacy of chemotherapy drugs. In inflammation, AOT-007 has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases. In neurological disorders, AOT-007 has been shown to improve cognitive function and reduce the symptoms of neurodegenerative diseases.
特性
IUPAC Name |
N-(4-acetamidophenyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-11(22)18-12-4-6-13(7-5-12)19-15(23)8-9-16-20-17(21-24-16)14-3-2-10-25-14/h2-7,10H,8-9H2,1H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTKMULWPYKWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Acetamidophenyl)-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


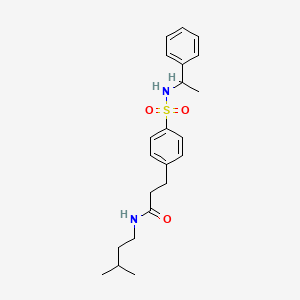
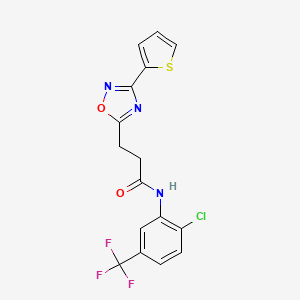

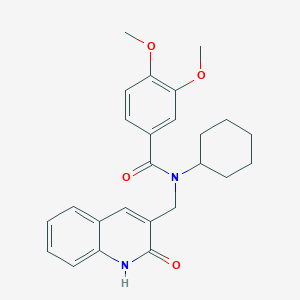
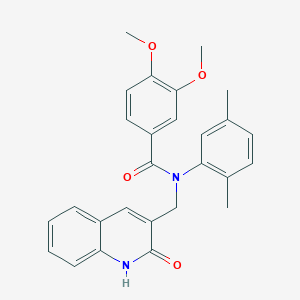
![3-(2-chlorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714567.png)

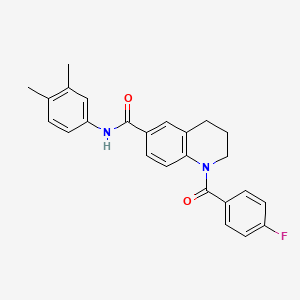
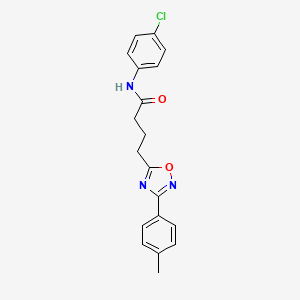

![N-(3,5-dichlorophenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B7714599.png)
![ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate](/img/structure/B7714600.png)
![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide](/img/structure/B7714601.png)